molecular formula C11H10N2O2 B3058805 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid CAS No. 919198-86-0

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B3058805
CAS No.: 919198-86-0
M. Wt: 202.21
InChI Key: GXWFQTYQQCMEED-UHFFFAOYSA-N
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Description

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid is a compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, and it is a common scaffold in medicinal chemistry due to its versatility and pharmacological potential .

Scientific Research Applications

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “5-Phenyl-1H-pyrazole-4-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the use of diazo compounds and hydrazines to form the pyrazole ring, followed by functionalization to introduce the acetic acid group .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions and ruthenium-catalyzed hydrogen transfer reactions are used to synthesize pyrazole derivatives on a large scale . These methods offer high efficiency and can be adapted for the production of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazolines, and carboxylic acids, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-pyrazol-3-yl)acetic acid
  • 2-(5-phenyl-1H-pyrazol-4-yl)acetic acid
  • 2-(5-phenyl-1H-pyrazol-3-yl)propanoic acid

Uniqueness

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the 5-position and the acetic acid moiety at the 3-position contribute to its unique pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWFQTYQQCMEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720272
Record name (3-Phenyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919198-86-0
Record name (3-Phenyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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